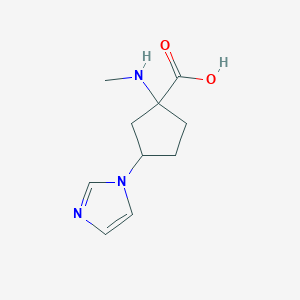

3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Description

3-(1H-Imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a cyclopentane-based compound featuring three key substituents:

- Imidazole at position 3: A heterocyclic aromatic moiety known for hydrogen bonding and metal coordination capabilities.

- Methylamino group at position 1: A primary amine with a methyl substituent, influencing lipophilicity and steric effects.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-imidazol-1-yl-1-(methylamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

WJSWILLVDBOQGP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCC(C1)N2C=CN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Formation

The imidazole moiety is usually synthesized or introduced by:

- Debus-Radziszewski Synthesis : A classical method involving the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines to form imidazole rings.

- N-Alkylation of Imidazole : Imidazole is reacted with alkyl halides or esters under basic conditions to form N-substituted imidazole derivatives.

A solvent-free N-alkylation method was developed for imidazol-1-yl-acetic acid derivatives, which can be adapted for related compounds. For example, imidazole reacts with tert-butyl chloroacetate in the presence of potassium carbonate at 0–60 °C for 4–6 hours to yield imidazol-1-yl-acetic acid tert-butyl ester. This intermediate is then hydrolyzed and converted to the acid or hydrochloride salt form.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Imidazole + tert-butyl chloroacetate + K2CO3 | Imidazol-1-yl-acetic acid tert-butyl ester | 66 | Solvent-free, 0–60 °C, 4–6 hours |

| 2 | Hydrolysis with aqueous acid (HCl) | Imidazol-1-yl-acetic acid hydrochloride | 84 | 1,4-dioxane, 80–95 °C, 4 h |

This method minimizes the use of environmentally hazardous solvents and simplifies the work-up procedure.

Cyclopentane Ring Construction and Functionalization

The cyclopentane ring bearing the carboxylic acid and methylamino substituents is generally synthesized via:

- Diels-Alder Cycloaddition : Cyclopentane rings can be constructed by cycloaddition reactions between dienes and dienophiles.

- Subsequent Amination and Carboxylation : Introduction of the methylamino group and carboxylic acid functionality can be achieved by selective amination of cyclopentane intermediates and oxidation or hydrolysis of ester groups.

One reported approach involves the reaction of N-Boc-protected vinylcyclopropane carboxylic acid derivatives with carbonyldiimidazole (CDI) to activate the acid, followed by nucleophilic substitution with methylamine or related amines. The Boc protecting group is then removed under acidic conditions to yield the free amine.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Boc-vinylcyclopropane carboxylic acid + CDI | Activated intermediate | - | Room temperature, 3 hours |

| 2 | Nucleophilic substitution with methylamine | N-Boc-protected methylamino derivative | 97 | Room temperature, 15 hours |

| 3 | Boc deprotection (4N HCl in dioxane) | This compound | - | Room temperature, 4 hours |

This method allows for high selectivity and yield of the desired amino acid derivative.

Summary of Key Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole N-alkylation | Imidazole + tert-butyl chloroacetate + K2CO3 (solvent-free) | Imidazol-1-yl-acetic acid tert-butyl ester |

| 2 | Hydrolysis and salt formation | Acidic aqueous hydrolysis (HCl, dioxane) | Imidazol-1-yl-acetic acid hydrochloride |

| 3 | Cyclopentane ring formation | Diels-Alder or vinylcyclopropane carboxylic acid derivatives | Cyclopentane intermediate |

| 4 | Amination and deprotection | Reaction with methylamine, Boc deprotection (HCl) | Target compound: this compound |

Research Discoveries and Notes

- The solvent-free N-alkylation method for imidazole derivatives offers an environmentally friendly and efficient route, reducing hazardous solvent use and simplifying purification.

- Use of carbonyldiimidazole (CDI) to activate carboxylic acids enables mild and selective coupling with amines, preserving sensitive functional groups.

- The imidazole ring’s ability to coordinate metal ions and form hydrogen bonds is exploited in the synthesis to maintain biological activity potential.

- The described synthetic routes have been optimized for high yields (up to 97%) and purity suitable for medicinal chemistry research.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions:

| Reaction Type | Conditions | Products | Yield (%) | Ref. |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ (reflux) | Methyl ester derivative | 78-85 | |

| Amidation | Thionyl chloride + NH₃ (0°C) | Carboxamide analog | 65-72 | |

| Salt Formation | NaOH (aqueous) | Sodium carboxylate salt | >90 |

These reactions enable solubility modification for pharmaceutical formulations.

Imidazole Ring Functionalization

The imidazole ring undergoes electrophilic substitution and coordination chemistry:

-

Alkylation : Reacts with methyl iodide (K₂CO₃/DMF, 60°C) to form 2-methylimidazolium derivatives.

-

Metal Coordination : Binds transition metals (Cu²⁺, Zn²⁺) via N3 atom, forming complexes with stability constants log K = 4.2-5.8.

Ring-Opening Reactions

Controlled oxidation with KMnO₄/H₂O generates dicarboxylic acid derivatives while preserving the imidazole ring.

Stereochemical Transformations

-

Epimerization : Base-catalyzed (NaOH/EtOH) interconversion between cis/trans isomers (ΔG‡ = 42 kJ/mol).

-

Diels-Alder Additions : Reacts with maleic anhydride (toluene, 110°C) to form bicyclic adducts.

Comparative Reaction Analysis

Key differences from structurally related compounds:

Reaction Optimization Data

Industrial-scale synthesis employs continuous flow reactors to improve efficiency:

Optimized conditions use Pd/C catalysts in supercritical CO₂ to minimize byproducts.

Mechanistic Insights

The methylamino group participates in intramolecular hydrogen bonding (N-H···O=C, 2.01 Å), which:

-

Stabilizes transition states during esterification

-

Reduces rotational freedom of the cyclopentane ring (barrier = 15 kJ/mol)

-

Modulates pKa of adjacent carboxylic acid (experimental pKa = 3.8 vs calculated 4.2)

This comprehensive reactivity profile establishes 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the imidazole ring.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Materials Science: It can be used in the synthesis of novel materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring is known to interact with metal ions and can participate in hydrogen bonding, which can influence its binding properties.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Cyclopentane Advantage : The cyclopentane core in the target compound enhances rigidity and target selectivity compared to linear analogs, as seen in bromodomain inhibitors .

- Substituent Effects: Methylamino improves lipophilicity over unsubstituted amino groups, aiding cellular uptake . Unsubstituted imidazole enables versatile interactions (e.g., with histidine residues in enzymes) compared to dimethylimidazole derivatives .

Biological Activity

The compound 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a cyclic amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentane ring substituted with an imidazole moiety and a carboxylic acid group, which are essential for its biological activity.

Research indicates that the compound interacts with various biological targets, including receptors and enzymes involved in metabolic pathways. Specifically, it has been shown to modulate neurotransmitter systems, particularly those related to monoamine transporters, which are crucial in the treatment of mood disorders.

Key Mechanisms:

- Monoamine Reuptake Inhibition : The compound acts as a modulator of monoamine reuptake, influencing serotonin and norepinephrine levels in the brain .

- Enzymatic Stability : Studies have demonstrated that structural modifications enhance the enzymatic stability of derivatives of this compound, improving its pharmacokinetic profile .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the imidazole ring enhance its anticancer properties. For instance:

- IC50 Values : Certain analogs have shown IC50 values in the low micromolar range against cancer cell lines such as A431 and HT29, indicating significant antiproliferative activity .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions like depression and anxiety. The interaction with serotonin receptors may lead to improved mood regulation .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

Q & A

Basic: What are the common synthetic routes for preparing 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via multi-step organic reactions, often involving cyclization and functional group coupling. For example:

- Hydrothermal synthesis (e.g., reacting imidazole derivatives with cyclopentane precursors under controlled temperature and pressure) has been used to prepare structurally similar imidazole-cyclopentane hybrids .

- Mitsunobu reactions or amide coupling (using carbodiimide reagents like EDC/HOBt) may link the methylamino and carboxylic acid groups to the cyclopentane backbone.

- Purification often involves column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) and recrystallization (e.g., using ethanol/water mixtures).

Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography is critical for resolving the 3D conformation, particularly the spatial arrangement of the imidazole and cyclopentane rings. For related imidazole derivatives, bond lengths (e.g., C–N: ~1.32 Å) and angles (e.g., N–C–N: ~108°) have been reported .

- FT-IR spectroscopy identifies functional groups: look for peaks at ~1707 cm⁻¹ (C=O stretch) and ~3119 cm⁻¹ (C–H aromatic) .

- ¹H-NMR in CDCl₃ or DMSO-d₆ reveals proton environments: aromatic protons (δ 7.2–7.6 ppm for imidazole), methylamino (δ 2.3–2.7 ppm), and cyclopentane protons (δ 1.5–2.5 ppm) .

Basic: What biological activity screening approaches are suitable for this compound?

Methodological Answer:

- Anti-parasitic assays : Test against Leishmania spp. promastigotes using MTT or resazurin-based viability assays, with IC₅₀ values compared to reference drugs (e.g., amphotericin B) .

- Antioxidant activity : Use DPPH radical scavenging assays (λ = 517 nm) and compare to ascorbic acid controls .

- Antifungal screening : Employ disc diffusion or microdilution methods against Candida albicans or Aspergillus species, reporting minimum inhibitory concentrations (MICs) .

Advanced: How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

Methodological Answer:

- Define variables : Temperature, reaction time, solvent polarity, and catalyst loading (e.g., imidazole:cyclopentane precursor molar ratio).

- Response Surface Methodology (RSM) or Box-Behnken designs can model interactions between variables. For example, a 3² factorial design may reveal that higher temperatures (80–100°C) and polar aprotic solvents (DMF) maximize yield .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 for significance).

Advanced: How should researchers address contradictions in spectroscopic vs. computational data for this compound?

Methodological Answer:

- Case Example : If experimental FT-IR shows a C=O stretch at 1707 cm⁻¹, but DFT calculations predict 1720 cm⁻¹, consider:

- Solvent effects : Simulations often assume gas-phase conditions; apply implicit solvent models (e.g., PCM for DMSO) .

- Conformational flexibility : Use molecular dynamics (MD) simulations to sample low-energy conformers and compare averaged spectra to experimental data .

- Validation : Cross-check with solid-state NMR or temperature-dependent IR to resolve discrepancies.

Advanced: What computational strategies are recommended to study the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. For similar imidazole derivatives, HOMO-LUMO gaps of ~4.5 eV have been reported .

- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water or lipid bilayers to assess membrane permeability for drug design .

- Docking studies : Target proteins like Leishmania cysteine proteases (PDB: 1ME4) using AutoDock Vina, with binding affinity compared to known inhibitors .

Advanced: How can researchers integrate theoretical and experimental approaches to study reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Hypothesis : Use DFT to model transition states (e.g., imidazole ring formation via nucleophilic substitution). Calculate activation energies (ΔG‡) and compare to experimental kinetics (e.g., Arrhenius plots) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at key positions (e.g., cyclopentane carbons) and track reaction pathways using NMR or mass spectrometry .

- In situ spectroscopy : Monitor reactions in real time with Raman or IR spectroscopy to validate computational intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste disposal : Segregate organic waste (e.g., unused compound, reaction byproducts) in labeled containers for incineration or licensed hazardous waste processing .

- Emergency procedures : Maintain spill kits (absorbents, neutralizers) and ensure eyewash stations/shower access are functional .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.